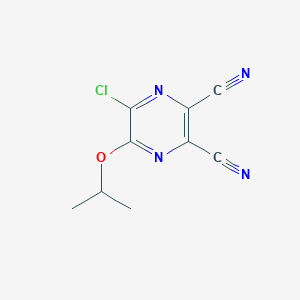
2,3-Dicyano-5-chloro-6-isopropoxypyrazine
Cat. No. B8305251
M. Wt: 222.63 g/mol
InChI Key: JUUNPNLOSQSPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04259489
Procedure details


Isopropanol (50 ml) was added to 1.99 g (0.01 mole) of 2,3-dicyano-5,6-dichloropyrazine, and the mixture was refluxed for 10 hours. After the reaction, the isopropanol was distilled off under reduced pressure. The crude product obtained (1.14 g) was chromatographed on a column of silica gel using benzene-n-hexane as an eluent to afford 1.00 g (yield 45%) of 2,3-dicyano-5-chloro-6-isopropoxypyrazine.


Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6](Cl)=[C:5]([Cl:12])[N:4]=1)#[N:2].[CH:13]([OH:16])([CH3:15])[CH3:14]>>[C:9]([C:8]1[C:3]([C:1]#[N:2])=[N:4][C:5]([Cl:12])=[C:6]([O:16][CH:13]([CH3:15])[CH3:14])[N:7]=1)#[N:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC(=C(N=C1C#N)Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 10 hours
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the isopropanol was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product obtained (1.14 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on a column of silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=NC(=C(N=C1C#N)Cl)OC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
